molecular formula C5H5Cl3N2O B1525003 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole CAS No. 1196-99-2

3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole

Cat. No. B1525003
CAS RN: 1196-99-2
M. Wt: 215.46 g/mol
InChI Key: OPWLXADFMKMURJ-UHFFFAOYSA-N
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Description

“3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole” is a compound that contains a trichloromethyl group and an oxadiazole ring . The trichloromethyl group is a functional group that has the formula –CCl3, derived from the methyl group (which has the formula –CH3) by replacing each hydrogen atom with a chlorine atom . Compounds with this group are a subclass of the organochlorines .


Molecular Structure Analysis

The molecule contains a total of 17 atoms: 6 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 3 Chlorine atoms . The trichloromethyl group contributes significantly to the electronegativity of the compound .

Scientific Research Applications

Building Block in Medicinal Chemistry

3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole and its derivatives are versatile building blocks in medicinal chemistry. A straightforward route for preparing derivatives, where the trichloromethyl and/or ester functionalities are displaced by various nucleophiles, has been established. These derivatives form a new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazoles, capable of being integrated into biologically relevant molecules, suggesting their potential in drug design and synthesis (Ž. Jakopin, 2018).

Synthesis and Application in Pharmaceuticals and Agrochemicals

The compound is involved in the synthesis of oxadiazoles, which find broad application in pharmaceuticals and agrochemical products. A reported convenient synthesis utilizes 3-trichloromethyl-1,2,4-oxadiazoles from trichloroacetoamidoxime, indicating its utility in producing a variety of oxadiazole-based compounds (L. C. Bretanha et al., 2009).

Exploration of Alkoxy-1,2,4-oxadiazoles

Research on 5-Ethoxy-3-(trichloromethyl)-1,2,4-oxadiazole aimed to explore the chemistry of alkoxy-1,2,4-oxadiazoles and their potential antifungal activity. This exploration helps understand the isosteric effects of replacing sulfur with oxygen in these compounds, contributing to the development of new antifungal agents (V. Narayanan & J. Bernstein, 1966).

Ultrasound-Promoted Synthesis

The synthesis of 3-trichloromethyl-5-alkyl(aryl)-1,2,4-oxadiazoles using ultrasound irradiation presents an alternative, efficient method. This method yields better results in terms of reaction times and product yields compared to conventional synthesis, demonstrating the potential for more efficient production of these compounds (L. C. Bretanha et al., 2011).

Energetic Compounds Development

The synthesis and characterization of di- and trinitromethyl-1,2,4-oxadiazoles, including their potassium, barium, and ammonium salts, highlight the application of these compounds in energetic materials. These compounds show good detonation performance, indicating their potential use in explosives and propellants (Tobias S. Hermann et al., 2018).

properties

IUPAC Name

3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl3N2O/c1-2-3-9-4(11-10-3)5(6,7)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWLXADFMKMURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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